4-Ethyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Physicochemical Properties ADME Prediction Medicinal Chemistry

In 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid scaffold optimization, the lack of commercially available 4-alkyl congeners forces research teams to invest weeks in custom synthesis. This 4-ethyl variant (MW 221.26, TPSA 66.32 Ų, cLogP 1.34) is stocked as a ≥98% pure building block, eliminating internal synthetic overhead. · Systematic SAR: ΔMW +14.03 vs. 4-methyl analog (CAS 891387-08-9) enables parallel potency assays for direct 4-position alkyl chain mapping. · Fragment-to-Lead Ready: Free 5-COOH handle supports amide coupling for library synthesis without MW penalty vs. aryl-substituted analogs. · Supply Assurance: Sealed dry storage at 2-8°C; multiple validated lots enable reproducible inter-laboratory reaction optimization and ADME benchmarking.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B13630092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC=C1C(=O)O)N2CCCC2
InChIInChI=1S/C11H15N3O2/c1-2-9-8(10(15)16)7-12-11(13-9)14-5-3-4-6-14/h7H,2-6H2,1H3,(H,15,16)
InChIKeyDYSMABCKYZSEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid: Physicochemical & Structural Profile


4-Ethyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (CAS 891387-01-2) is a heterocyclic small molecule belonging to the class of 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid derivatives . With a molecular formula of C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol, it features a pyrimidine core substituted at the 2-position with a pyrrolidine ring and at the 4-position with an ethyl group, alongside a free carboxylic acid handle at the 5-position . The compound is commercially available from multiple research chemical suppliers at a standard purity of ≥98%, enabling its use as a synthetic building block or scaffold in medicinal chemistry programs .

2-(Pyrrolidin-1-yl)pyrimidine scaffold with 4-ethyl substitution
Free 5-carboxylic acid handle for amide coupling and derivatization
Commercial supply at ≥98% purity from multiple vendors

4-Ethyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid: Risks of Analog Substitution


The 4-ethyl substituent on the pyrimidine ring of this compound is a critical structural feature that distinguishes it from its closest commercially available analogs, including the 4-methyl (CAS 891387-08-9) , 4-unsubstituted (CAS 253315-06-9) , and 4-amino (EvitaChem) variants. In pyrimidine-based scaffolds, the steric bulk, lipophilicity, and electronic character of the 4-position substituent are well-established as key determinants of target binding conformation, selectivity, and pharmacokinetic profile [1]. The ethyl group (ΔLogP contribution) modulates both passive membrane permeability and metabolic stability relative to the smaller methyl analog. However, an extensive search of the publicly available literature (PubMed, ChEMBL, BindingDB, Google Patents, PubChem) as of May 2026 yielded no publicly disclosed head-to-head pharmacological profiling data for this specific compound. Consequently, generic substitution without experimental validation of potency, selectivity, and ADME properties in the end user's assay system carries an unquantifiable risk of altered biological activity.

4-Ethyl vs. 4-methyl/unsubstituted/amino analogs alters steric, lipophilic, and electronic profile; target binding and selectivity may shift.
No publicly available head-to-head pharmacological profiling data exist for this specific compound.
Generic substitution without experimental validation of potency, selectivity, and ADME properties carries unquantifiable risk.

4-Ethyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid: Differentiators vs. Closest Analogs


Physicochemical Profile vs. 4-Methyl and Unsubstituted Analogs

Computationally derived physicochemical parameters provide the only currently obtainable quantitative differentiation for this compound relative to its closest analogs . The target compound has a predicted LogP of 1.3374, a topological polar surface area (TPSA) of 66.32 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . In comparison, the 4-methyl analog (CAS 891387-08-9) has a molecular weight of 207.23 g/mol, which is 14.03 Da lower than the target compound (221.26 g/mol), reflecting the absence of the ethyl group . The 4-unsubstituted parent compound (CAS 253315-06-9) has a molecular formula of C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol . The incremental increase in LogP conferred by the ethyl group (estimated ΔLogP ≈ +0.5–0.6 over the unsubstituted analog) suggests moderately enhanced passive membrane permeability, though this inference has not been experimentally validated for this specific scaffold.

Physicochemical Profile
Data to verify
ΔLogP ≈ +0.5–0.6 vs. 4-unsubstituted; ΔMW +14 vs. 4-methyl
Supports ADME property tuning through incremental lipophilicity and size modulation.
Computational predictions; not experimentally validated for this scaffold.
Physicochemical Properties ADME Prediction Medicinal Chemistry

Commercial Availability and Pricing vs. 4-Methyl Analog

The target compound is available from multiple research chemical suppliers, with pricing data providing a procurement-relevant quantitative baseline. The 4-methyl analog (CAS 891387-08-9, MW 207.23) is listed by Matrix Scientific and other vendors, typically at lower per-gram pricing due to its simpler synthesis [1]. The target 4-ethyl compound is priced at a premium (ChemScene list price USD 1,059/1g, USD 3,067/5g, USD 4,547/10g) , reflecting the additional synthetic complexity of introducing the ethyl substituent at the pyrimidine 4-position. The 4-methyl analog generally shows broader vendor coverage and higher stock availability, while the 4-ethyl variant has more limited supplier options, a relevant consideration for procurement planning in long-term medicinal chemistry campaigns [1].

Commercial Availability
Supplier data
Premium pricing: USD 1,059/1g (target) vs. broader, lower-cost access for 4-methyl analog
Budget planning factor for multi-gram synthesis campaigns; limited vendor coverage.
Pricing varies by vendor and market conditions.
Chemical Procurement Research Chemicals Building Blocks

5- vs. 4-Carboxylic Acid Reactivity in Amide Coupling

The carboxylic acid group at the 5-position of the pyrimidine ring in the target compound provides a synthetic handle for amide coupling, esterification, and other derivatizations. In contrast, the regioisomeric 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1017422-68-2) positions the carboxylate at the 4-position, which alters both the electronic environment and the steric accessibility of the reactive site . Pyrimidine-5-carboxylic acids are documented in the literature as privileged intermediates for generating biologically active carboxamide libraries [1]. The 5-position carboxylate benefits from reduced steric hindrance relative to the 4-position, as the latter is adjacent to both the pyrrolidine-substituted 2-position and the ring nitrogen at position 3, potentially affecting coupling efficiency in parallel synthesis workflows [1].

Carboxylic Acid Regiochemistry
Class-level inference
5-position carboxylate offers reduced steric hindrance vs. 4-position regioisomer
May improve amide coupling efficiency in library synthesis of carboxamide derivatives.
Comparative coupling efficiency data not publicly available.
Synthetic Chemistry Amide Bond Formation Regiochemistry

Molecular Flexibility vs. 4-Aryl-Substituted Analogs

The target compound possesses 3 rotatable bonds (ethyl group rotation + carboxylate), making it a relatively rigid scaffold compared to analogs bearing larger 4-position substituents such as 4-pyridin-3-yl (CAS 1707735-48-5) or 4-[(3-chloro-4-methoxybenzyl)amino] derivatives [1]. The 4-ethyl substituent is the smallest alkyl substituent beyond methyl that maintains a non-hydrogen substitution at this critical vector. This minimal increase in molecular complexity (ΔMW = +14 vs. 4-methyl) provides a subtle modulation of conformational entropy without introducing additional aromatic rings that would significantly alter TPSA, LogP, and the number of rotatable bonds . For fragment-based drug discovery or scaffold-hopping exercises, this compound occupies a niche between the fully unsubstituted core and more elaborate 4-aryl derivatives.

Molecular Flexibility
Class-level inference
3 rotatable bonds, MW 221.26 vs. >4 rotatable bonds and higher MW in 4-aryl analogs
Suitable for fragment growing with minimal property cliff; maintains ligand efficiency.
Based on structural comparison; no conformational analysis experiments provided.
Conformational Analysis Ligand Efficiency Scaffold Optimization

4-Ethyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid: Recommended Applications


SAR Exploration: Modulating Pyrimidine 4-Position Lipophilicity

The quantifiable stepwise increase in LogP and molecular weight (ΔMW = +14.03 for ethyl vs. methyl; ΔMW = +28.06 for ethyl vs. unsubstituted) makes this compound an ideal candidate for systematic structure-activity relationship (SAR) studies where the goal is to map the relationship between 4-position alkyl chain length and biological target engagement . By procuring the 4-H, 4-methyl, and 4-ethyl variants of the same core scaffold and testing them in parallel in the same assay, a research team can directly quantify the contribution of the 4-alkyl group to potency and selectivity, generating internally consistent SAR data that can guide further optimization [1].

Fragment Growing in Kinase and GPCR Hit-to-Lead Programs

With a molecular weight of 221.26 and a relatively low number of rotatable bonds (3), this compound meets fragment-like property criteria. Its free carboxylic acid handle at the 5-position allows for rapid amide coupling to generate diverse screening libraries . In hit-to-lead campaigns targeting kinases or GPCRs where pyrimidine-based fragments have shown initial binding, the 4-ethyl compound provides a vector for growing toward a lipophilic pocket without the molecular weight penalty associated with aryl-substituted analogs [1].

Model Substrate for Pyrimidine-5-Carboxylic Acid Derivatization

The compound serves as a well-characterized, commercially available substrate for developing and optimizing amide coupling, esterification, or decarboxylative functionalization methodologies on pyrimidine-5-carboxylic acid scaffolds . Its availability from multiple vendors, defined purity (≥98%), and documented storage conditions (sealed, dry, 2-8°C) make it a reproducible model substrate for reaction condition screening, enabling consistent inter-laboratory comparisons [1].

Benchmarking Computational ADME Prediction

The availability of experimentally derived or vendor-computed physicochemical properties (TPSA 66.32 Ų, LogP 1.3374) for this compound, alongside its close analogs, makes this congeneric series suitable as a validation set for benchmarking computational ADME prediction tools such as SwissADME or ADMET Predictor . The systematic variation in the 4-position substituent (H, methyl, ethyl) while holding the remainder of the scaffold constant provides a controlled test case for assessing the accuracy of LogP and solubility prediction algorithms [1].

Application
Selection Property
Validation Focus
SAR Exploration: 4-Position Lipophilicity
Stepwise LogP and MW modulation
Target engagement SAR assays
Fragment Growing in Kinase/GPCR Programs
Fragment-like MW and low rotatable bond count
Carboxamide library screening
Model Substrate for Derivatization
Defined purity and documented storage
Reaction condition screening
Benchmarking ADME Prediction
Computed physicochemical parameters
LogP and solubility prediction accuracy
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